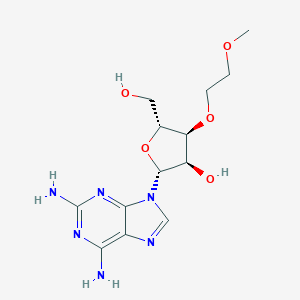

2-Amino-3'-O-(2-methoxyethyl)adenosine

描述

The Significance of Modified Nucleosides in Nucleic Acid Research

Modified nucleosides, variants of the canonical building blocks of DNA and RNA, are pivotal in contemporary nucleic acid research, with applications spanning from fundamental biology to therapeutic interventions. bldpharm.combldpharm.com These alterations can range from simple methylations to the addition of complex chemical groups, each imparting unique properties to the nucleic acid strand. nih.gov The natural existence of over 150 different modified nucleosides in various types of RNA, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), underscores their fundamental biological importance. nih.gov

In the realm of molecular biology and drug discovery, chemically synthesized nucleoside analogs are indispensable tools. They serve as mechanistic probes to dissect the intricate processes of DNA replication and repair, helping researchers to understand the contributions of shape, size, and electrostatic interactions in DNA polymerase activity. frontiersin.org Furthermore, modified nucleosides are central to the field of synthetic biology, where they are used to expand the genetic alphabet, enabling the site-specific incorporation of unnatural amino acids into proteins. frontiersin.org

The therapeutic potential of modified nucleosides is particularly significant. By altering the chemical structure of nucleosides, scientists can enhance the stability, binding affinity, and nuclease resistance of oligonucleotide-based drugs, such as antisense oligonucleotides and small interfering RNAs (siRNAs). nih.gov For instance, modifications can improve the pharmacokinetic properties of a drug, reduce its immunogenicity, and ensure it reaches its target effectively. bldpharm.com The development of mRNA vaccines is a prominent example, where modified nucleosides like pseudouridine (B1679824) are used to replace uridine (B1682114) to dampen the innate immune response against the exogenous RNA, while ensuring efficient translation into the therapeutic protein. wikipedia.org Modified nucleosides are also investigated as direct therapeutic agents, particularly in cancer and virology, where they can act as chain terminators or inhibitors of essential enzymes to halt the proliferation of cancer cells or viral replication. bldpharm.comfrontiersin.org

Historical Development of 2'-O-Alkyl Modifications in Ribonucleosides

The strategic modification of the ribose sugar moiety has been a fruitful avenue in the development of nucleic acid therapeutics. Among the most important of these are the 2'-O-alkyl modifications. Historically, the 2'-O-methyl (2'-OMe) modification was the first of its kind to be extensively studied. nih.gov Its development was spurred by the observation that oligonucleotides containing 2'-OMe modifications exhibited increased binding affinity to complementary RNA strands and improved resistance to degradation by nucleases, making them promising candidates for antisense therapies. nih.gov However, the synthesis of 2'-OMe ribonucleosides required specific and often complex chemical strategies. nih.gov

A significant advancement came in the mid-1990s with the development of the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification. nih.gov This innovation was guided by crystallographic data suggesting that a polar group within a longer 2'-O-alkyl chain could be well-tolerated within the minor groove of a DNA-RNA duplex. nih.gov The synthesis of 2'-O-MOE ribonucleosides was first reported in 1995, and it quickly became the "gold standard" for second-generation antisense oligonucleotides. nih.gov Compared to its predecessor, the 2'-OMe analog, 2'-O-MOE RNA demonstrates a similar or even higher binding affinity to target RNA and boasts a tenfold increase in nuclease resistance. nih.gov These superior properties have cemented the role of 2'-O-MOE modifications in numerous therapeutic oligonucleotides. nih.govspringernature.com

Distinctive Structural Features and Research Relevance of 2-Amino-3'-O-(2-methoxyethyl)adenosine

This compound is a specialized purine (B94841) nucleoside analog that incorporates two key structural modifications onto the standard adenosine (B11128) framework. The first is the addition of an amino group at the 2-position of the purine base, creating 2-aminoadenine. The second is the attachment of a 2-methoxyethyl group to the 3'-hydroxyl of the ribose sugar. This particular combination of modifications distinguishes it from the more common 2'-O-MOE modified nucleosides.

The presence of the 2-amino group is known to enhance the thermal stability of nucleic acid duplexes. It allows for the formation of an additional hydrogen bond with the complementary 2'-deoxythymidine in a DNA strand or uridine in an RNA strand, thereby strengthening the duplex. The 3'-O-(2-methoxyethyl) modification, an isomer of the extensively used 2'-O-MOE group, is anticipated to confer properties such as increased nuclease resistance and favorable binding affinity, which are characteristic of 2'-O-alkyl modifications. nih.gov

Given these structural features, this compound is a compound of significant interest for research in medicinal chemistry and the development of nucleic acid-based therapeutics. nih.gov Its unique structure suggests potential applications in the synthesis of specialized oligonucleotides for antisense, siRNA, or aptamer technologies where enhanced binding affinity and stability are critical. Research into the alkylation of 2-aminoadenosine (B16350) to produce O-methoxyethyl derivatives highlights the scientific interest in combining these specific modifications to create novel purine nucleosides with potentially superior therapeutic properties. nih.gov

Properties of this compound

| Property | Value | Source |

| CAS Number | 256224-02-9 | chemicalbook.comalfa-chemistry.com |

| Molecular Formula | C13H20N6O5 | chemicalbook.comalfa-chemistry.com |

| Molecular Weight | 340.34 g/mol | chemicalbook.comalfa-chemistry.com |

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAPZJHEUMOFCW-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595816 | |

| Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256224-02-9 | |

| Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regiochemical Control for 2 Amino 3 O 2 Methoxyethyl Adenosine

Strategies for 2'-O-(2-Methoxyethyl)-Purine Derivative Synthesis

The synthesis of 2'-O-(2-methoxyethyl) (2'-O-MOE) purine (B94841) derivatives often serves as a foundational context for understanding the synthesis of the corresponding 3'-O-isomers due to the inherent reactivity of the 2'-hydroxyl group.

Alkylation Approaches Utilizing 2-Aminoadenosine (B16350) as a Precursor

The direct alkylation of 2-aminoadenosine is a primary route for the synthesis of its 2'-O-MOE and, consequently, its 3'-O-MOE derivatives. This approach involves the reaction of 2-aminoadenosine with a suitable alkylating agent in the presence of a base. A common alkylating agent used for this purpose is 1-methanesulfonyloxy-2-methoxyethane. tandfonline.comnih.gov

The reaction is typically carried out in a polar aprotic solvent, with dimethylsulfoxide (DMSO) and N,N-dimethylformamide (DMF) being common choices. tandfonline.com The choice of base plays a crucial role in the efficiency of the alkylation. Strong bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (t-BuOK) are frequently employed to deprotonate the hydroxyl groups of the ribose, thereby activating them for nucleophilic attack on the alkylating agent. nih.gov

Studies have shown that conducting the alkylation of 2-aminoadenosine with 1-methanesulfonyloxy-2-methoxyethane in DMSO can lead to a more efficient preparation of 2'-O-MOE purine derivatives compared to reactions in DMF. tandfonline.com The reaction typically yields a mixture of the desired 2'-O-alkylated product, the 3'-O-alkylated isomer, and other side products.

Regioselective Synthesis of 3'-O-(2-Methoxyethyl) Isomers

Achieving regioselectivity in favor of the 3'-O-(2-methoxyethyl) isomer is a significant synthetic hurdle. The inherent steric hindrance around the 3'-hydroxyl group compared to the 2'-hydroxyl group often leads to the preferential formation of the 2'-O-alkylated product.

Optimization of Reaction Conditions for 3'-O-Selectivity (e.g., Catalysis and Alkylating Agents)

While direct alkylation of 2-aminoadenosine typically favors the 2'-position, the formation of the 3'-O-(2-methoxyethyl) isomer is consistently observed. In a study utilizing 1-methanesulfonyloxy-2-methoxyethane as the alkylating agent and a combination of NaH and KOH as bases in DMSO, the alkylation of 2-aminoadenosine yielded both the 2'-O-MOE and 3'-O-MOE derivatives. tandfonline.com Although the 2'-isomer was the major product, a notable yield of the 3'-isomer was also obtained, indicating that the reaction conditions allow for the formation of both regioisomers.

To enhance the yield of the 3'-isomer, one could explore various strategies, though specific literature for 2-Amino-3'-O-(2-methoxyethyl)adenosine is scarce. General approaches to favor 3'-O-alkylation in ribonucleosides include the use of transient protecting groups. For instance, temporary protection of the 2'-hydroxyl group can direct the alkylation to the 3'-position. Boronic esters, for example, can be used to temporarily protect the 2',3'-diol, which can then be selectively opened to expose the 3'-hydroxyl for alkylation. nih.gov Another strategy involves the use of specific catalysts that may preferentially bind to and activate the 3'-hydroxyl group. While titanium-based catalysts have been shown to influence regioselectivity in ribosylation reactions, their application in this specific alkylation requires further investigation. researchgate.net

The choice of base and solvent can also influence the ratio of 2'- to 3'-alkylation. The relative acidity of the 2'- and 3'-hydroxyl groups can be subtly altered by the solvent and the counterion of the base, which in turn can affect the site of deprotonation and subsequent alkylation.

Chromatographic and Crystallization Techniques for Isomer Separation and Purification

Given that the direct alkylation of 2-aminoadenosine produces a mixture of 2'- and 3'-O-(2-methoxyethyl) isomers, efficient separation and purification techniques are critical. Column chromatography on silica (B1680970) gel is a standard and effective method for the initial separation of these isomers. tandfonline.comnih.gov The different polarities of the 2'- and 3'-O-MOE derivatives allow for their separation using an appropriate eluent system.

Following chromatographic separation, crystallization is employed to obtain the highly pure 3'-O-(2-methoxyethyl) isomer. A study reported that after chromatographic separation of the reaction mixture from the alkylation of 2-aminoadenosine, the isolated 3'-O-(2-methoxyethyl)adenosine could be further purified by crystallization. tandfonline.com This two-step purification process of chromatography followed by crystallization is a robust method to isolate the desired regioisomer in high purity.

The following table summarizes the yields of the 2'- and 3'-O-MOE isomers of 2-aminoadenosine obtained from a direct alkylation reaction followed by separation and purification.

| Compound | Yield after Chromatography | Yield after Crystallization |

|---|---|---|

| 2-Amino-2'-O-(2-methoxyethyl)adenosine | 47% | Not Reported |

| This compound | 10% | 6% |

Preparation of Advanced Building Blocks for Oligonucleotide Synthesis

This compound serves as a crucial building block for the synthesis of modified oligonucleotides. To be incorporated into an oligonucleotide chain using automated solid-phase synthesis, it must be converted into a phosphoramidite (B1245037) derivative. This involves the protection of other reactive groups on the nucleoside and the introduction of a phosphoramidite moiety at the 5'-hydroxyl position.

The synthesis of the phosphoramidite of this compound would typically involve the following steps:

Protection of the exocyclic amino group: The 2-amino group of the adenine (B156593) base is usually protected, for example, with a benzoyl (Bz) group, to prevent side reactions during oligonucleotide synthesis.

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise addition of nucleotides during solid-phase synthesis.

Phosphitylation of the 3'-hydroxyl group: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

The resulting 2-Amino-N-benzoyl-5'-O-DMT-3'-O-(2-methoxyethyl)adenosine-2'-phosphoramidite is then ready for use in automated oligonucleotide synthesizers. The presence of the 3'-O-MOE modification can impart desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced binding affinity to target RNA.

Structural Characterization and Conformational Analysis of 2 Amino 3 O 2 Methoxyethyl Adenosine

Spectroscopic Characterization of 2-Amino-3'-O-(2-methoxyethyl)adenosine and its Isomers

Spectroscopic techniques are instrumental in elucidating the three-dimensional structure and conformational dynamics of nucleoside analogues. Methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into the chirality, sugar pucker, and the orientation of the nucleobase relative to the sugar moiety.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights

A study that investigated the CD spectra of 2'-O-(2-methoxyethyl)adenosine and its 3'-O-isomer, as well as 2-amino-2'-O-(2-methoxyethyl)adenosine and its 3'-O-isomer, revealed significant findings. The CD spectra of the isomeric pairs of 2'-O-MOE and 3'-O-MOE purine (B94841) nucleosides were found to be practically identical. researchgate.net This suggests that the spatial arrangements of these isomers are very similar. researchgate.net

Specifically, the CD spectra of the isomeric adenosine (B11128) derivatives, 2'-O-(2-methoxyethyl)adenosine and its 3'-O-counterpart, showed a fair resemblance in shape to the parent nucleoside, adenosine, although there were some differences in the amplitudes of the Cotton effects. researchgate.net This indicates that the fundamental chromophore and its interaction with the chiral sugar are largely conserved. For 2-amino-2'-O-(2-methoxyethyl)adenosine and its 3'-O-isomer, the CD spectra were also recorded, providing a basis for comparing the conformational impact of the 2-amino group in conjunction with the MOE modification. researchgate.net While the specific spectra for this compound were not explicitly detailed in isolation, the comparison of its 2'-O-MOE isomer provides valuable insight into its likely chiroptical properties.

| Compound | Isomer | Key CD Spectral Features | Implied Spatial Arrangement |

| 2'-O-(2-methoxyethyl)adenosine | 2'-O-isomer | Resembles adenosine spectrum in shape | Similar to adenosine |

| 3'-O-(2-methoxyethyl)adenosine | 3'-O-isomer | Practically identical to 2'-O-isomer | Similar to 2'-O-isomer |

| 2-amino-2'-O-(2-methoxyethyl)adenosine | 2'-O-isomer | Recorded and compared to 3'-O-isomer | - |

| This compound | 3'-O-isomer | Recorded and compared to 2'-O-isomer | - |

Stereochemical Analysis of the Pentofuranose (B7776049) Ring in 3'-O-Modified Adenosine Derivatives

Studies on related 3'-modified adenosine derivatives provide a strong basis for predicting the stereochemistry of the pentofuranose ring in this compound. For instance, NMR studies on 3'-amino-3'-deoxyadenosine (B1194517) have shown that it preferentially exists in the N-type (C3'-endo) conformation in solution. nih.gov This preference is significant because an N-type pucker is characteristic of A-form nucleic acid duplexes, which are often associated with increased thermal stability and nuclease resistance in modified oligonucleotides.

The presence of the 3'-O-(2-methoxyethyl) group is also expected to strongly influence the sugar pucker. While direct data for the 3'-MOE modification on an adenosine nucleoside is scarce, extensive research on the closely related 2'-O-(2-methoxyethyl) modification has demonstrated a pronounced preference for the C3'-endo (N-type) conformation. This is attributed to stereoelectronic effects, where the electronegative oxygen atoms in the MOE side chain favor a specific arrangement that stabilizes the N-type pucker. Given the structural similarities, it is highly probable that a 3'-O-MOE group would also lock the sugar into an N-type conformation.

Computational Modeling and Molecular Dynamics Simulations of this compound

MD simulations of nucleic acids containing 2'-O-(2-methoxyethyl) modifications have shown that these substitutions lock the sugar into a C3'-endo conformation, leading to a stable A-form geometry in duplexes. The MOE side chain itself tends to adopt a rigid geometry with specific torsional preferences. It is reasonable to extrapolate that a 3'-O-MOE modification would have a similar conformational-locking effect on the sugar pucker.

Furthermore, computational models and MD simulations are powerful tools for refining the structures of adenosine receptors and studying their interactions with ligands. nih.gov Such approaches could be applied to this compound to predict its binding modes and affinities with target proteins. These simulations would typically involve creating a model of the compound, parameterizing it for a chosen force field, and then running simulations in a solvated environment to observe its dynamic behavior and interactions.

Influence of the 2-Amino Group and 3'-O-(2-Methoxyethyl) Moiety on Global Nucleoside Conformation

The 2-amino group on the adenine (B156593) base has been shown to have a measurable impact on the conformation and stability of nucleic acid duplexes. NMR studies on oligodeoxynucleotides containing 2-aminoadenosine (B16350) have indicated that this modification does not significantly alter the geometry of the sugar ring or the main backbone angles. nih.gov However, it does increase the tendency for duplex formation, likely through the formation of an additional hydrogen bond with the opposing strand in a duplex context. In terms of the glycosidic bond orientation, studies on 2'-amino-2'-deoxyadenosine (B84144) have shown it to adopt an S-syn-g+/t conformation, while 3'-amino-3'-deoxyadenosine prefers an N-anti-g+ conformation. nih.gov This highlights the sensitivity of the global conformation to the position of the amino substituent on the sugar.

Biochemical Mechanisms and Molecular Interactions of 2 Amino 3 O 2 Methoxyethyl Adenosine Derivatives

Impact on Nucleic Acid Hybridization and Duplex Stability

The incorporation of 2'-O-modified nucleosides into oligonucleotides has a profound effect on their ability to hybridize with complementary RNA and DNA strands. The 2'-O-(2-methoxyethyl) modification, in particular, is known to enhance the binding affinity of an oligonucleotide for its target RNA. This increased affinity is reflected in a higher melting temperature (Tm) of the resulting duplex, which signifies greater thermal stability.

Research into a series of 2'-O-alkyl modified adenosines demonstrated a clear trend: smaller substituents at the 2'-O position generally lead to greater duplex stability. nih.gov For instance, in a DNA background, the 2'-O-methyl modification provides more stability than larger alkyl groups like 2'-O-ethyl or 2'-O-pentyl. nih.gov When placed in a background of 2'-O-methyl ribonucleotides, nearly all 2'-modified adenosines with substituents no larger than a pentyl group stabilized the duplex by approximately +2°C per substitution compared to deoxyadenosine. nih.gov This suggests that the MOE group, due to its size and properties, contributes favorably to the stability of the nucleic acid duplex.

Furthermore, the addition of a 2-amino group to adenosine (B11128) can also enhance duplex stability. Thermal denaturation experiments with methoxyethylphosphoramidate α-oligodeoxynucleotides showed that incorporating 2-amino-α-2'-deoxyadenosine led to a significant stabilization of complexes formed with an RNA target, increasing the Tm by +2°C per modification compared to oligonucleotides containing only adenosine. nih.gov This stabilizing effect is additive to the benefits conferred by the sugar modification. The combination of the 2'-O-methoxyethyl group, which pre-organizes the sugar into a favorable A-form helical geometry, and the 2-amino group on the adenine (B156593) base, which forms an additional hydrogen bond with the complementary uracil (B121893) (or thymine), results in a significant enhancement of duplex stability.

| Modification in Oligonucleotide | Effect on Duplex Stability (vs. RNA Target) | Change in Melting Temp. (ΔTm) per Substitution | Reference |

|---|---|---|---|

| 2-Amino-α-2'-deoxyadenosine (in methoxyethylphosphoramidate backbone) | Increased Stability | +2.0°C | nih.gov |

| 2'-O-Methyl A (in DNA backbone) | Increased Stability | +1.8°C | nih.gov |

| 2'-O-Ethyl A (in DNA backbone) | Increased Stability | +1.4°C | nih.gov |

| 2'-O-Propyl A (in DNA backbone) | Increased Stability | +0.8°C | nih.gov |

| 2'-O-Pentyl A (in DNA backbone) | Increased Stability | +0.2°C | nih.gov |

| 2'-O-Nonyl A (in DNA backbone) | Decreased Stability | -2.0°C | nih.gov |

Mechanisms Underlying Enhanced Nuclease Resistance in Modified Oligonucleotides

A critical feature of therapeutic oligonucleotides is their ability to resist degradation by cellular nucleases. The 2'-O-(2-methoxyethyl) modification provides a significant degree of nuclease resistance, a property that is crucial for the in vivo efficacy of antisense drugs. google.comnih.gov This enhanced stability is attributed to a combination of steric effects and altered hydration patterns around the oligonucleotide backbone.

The 2'-O-methoxyethyl group is a bulky substituent that provides steric hindrance, physically blocking the approach of nuclease enzymes to the phosphodiester backbone of the oligonucleotide. The MOE modification also influences the conformation of the ribose sugar. It shifts the sugar's pucker equilibrium towards a C3'-endo conformation, which is characteristic of A-form nucleic acids, similar to RNA. nih.gov This "conformational preorganization" not only enhances binding affinity but also makes the oligonucleotide a poorer substrate for many nucleases, which often prefer B-form DNA. nih.gov The combination of the MOE group with other modifications, such as in constrained 2'-O-methoxyethyl (cMOE) nucleosides, can further improve the safety and efficacy profile by mimicking these steric attributes. acs.org

The enhanced nuclease resistance of MOE-modified oligonucleotides is not solely due to steric bulk. Crystal structures of fully modified MOE-RNA duplexes have revealed a unique and highly ordered hydration pattern in the minor groove. nih.gov The MOE substituents are well-accommodated within the minor groove, and their orientation allows for the formation of a stable "hydration spine." nih.govresearchgate.net Specifically, trapped water molecules form a bridge between the oxygen atoms of the MOE substituent and the adjacent 3'-phosphate oxygen. researchgate.net This specific hydration pattern effectively shields the phosphodiester linkage from nuclease attack by modulating solvent accessibility. nih.gov This extensive and ordered hydration shell is believed to play a critical role in the high nuclease resistance observed for this class of modified nucleic acids. nih.gov

Interference with Deoxyribonucleic Acid Synthesis Pathways in In Vitro Systems

The incorporation of modified nucleosides into DNA can have significant consequences for DNA replication. While direct studies on 2-Amino-3'-O-(2-methoxyethyl)adenosine are limited, research on analogous compounds provides strong evidence for interference with DNA synthesis. For example, when the related purine (B94841) analog 2-chloroadenine (B193299) (ClAde) was incorporated into DNA templates, it profoundly inhibited in vitro DNA synthesis by multiple DNA polymerases. nih.gov

| DNA Polymerase | Effect of Template ClAde | dNTP Concentration for Bypass (vs. Adenine) | Reference |

|---|---|---|---|

| Human Polymerase β | Reduced synthesis, distinct pausing | ~50-fold higher | nih.gov |

| Klenow Fragment | Reduced synthesis, distinct pausing | Not specified | nih.gov |

| Human Polymerase α | Reduced synthesis | ~20-fold higher | nih.gov |

| Phage T4 DNA Polymerase | Reduced synthesis | Not specified | nih.gov |

These findings suggest that if this compound or its triphosphate form were incorporated into cellular DNA, it could similarly act as a chain terminator or a significant impediment to DNA polymerase progression. This inhibition of daughter strand synthesis would be a potent mechanism contributing to the compound's cytotoxic effects. nih.gov

Induction of Programmed Cell Death Pathways in Biochemical Models

The disruption of fundamental cellular processes such as DNA replication is a well-established trigger for programmed cell death, or apoptosis. While direct biochemical studies demonstrating apoptosis induction by this compound are not prominent, the mechanism can be inferred from its effects on DNA synthesis. The inhibition of DNA polymerases and the resulting stalling of replication forks, as seen with analogous compounds like 2-chloroadenine, can lead to DNA damage and the activation of cell cycle checkpoints. nih.gov

If the damage is irreparable, the cell initiates apoptosis. Therefore, the cytotoxic effects attributed to the inhibition of DNA synthesis strongly suggest an ability to induce programmed cell death. nih.gov Furthermore, related heterocyclic compounds, such as 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, have demonstrated anti-proliferative properties in cancer cell models by causing cell cycle arrest, a common precursor to apoptosis. mdpi.com This supports the principle that such molecular structures can interfere with cell proliferation pathways that are intimately linked with programmed cell death.

Interactions with Ribonucleic Acid Polymerases and Other Nucleic Acid Processing Enzymes

The interaction of modified nucleosides with RNA polymerases is of great interest, both for understanding potential toxicity and for applications in enzymatic synthesis. The bulky 2'-O-(2-methoxyethyl) group presents a challenge for natural polymerases. However, research has shown that DNA polymerases can be engineered to accept these modified substrates. nih.gov

Specifically, the discovery of a "two-residue nascent strand steric gate" in an archaeal DNA polymerase has allowed for its re-engineering into an enzyme capable of efficiently synthesizing 2'-O-methoxyethyl-RNA (MOE-RNA). nih.gov By reducing the steric bulk of this gate, the engineered polymerase can accommodate the MOE-nucleoside triphosphates and incorporate them into growing RNA chains up to 750 nucleotides long. nih.gov This demonstrates a direct, albeit engineered, interaction between the polymerase and the MOE-modified nucleotide.

Beyond polymerases, other nucleic acid processing enzymes also interact with modified adenosines. The interactomes of human adenosine RNA methyltransferases, such as PCIF1 and METTL16, and demethylases reveal complex networks of protein-protein interactions. nih.gov These enzymes are involved in co-transcriptional processing and are closely linked with factors involved in nascent RNA synthesis by RNA polymerase II. nih.gov The presence of modifications like 2'-O-methylation is critical for the activity of certain enzymes, such as PCIF1, which is responsible for N6-methylation of the 2'-O-methylated adenosine adjacent to the 5' cap of pre-mRNAs. nih.gov This highlights the intricate relationship between ribose modifications and the broader cellular machinery for RNA processing.

Specific Binding Interactions in Aptamer Contexts

The introduction of modified nucleosides is a key strategy in the development of therapeutic and diagnostic aptamers to enhance their structural stability, nuclease resistance, and binding affinity. The compound this compound possesses two key modifications compared to a standard adenosine residue: an amino group at the 2-position of the adenine base and a 2-methoxyethyl (MOE) group at the 3'-O-position of the ribose sugar.

Anticipated Contributions to Binding Affinity

The modifications on this compound are expected to influence aptamer binding through several mechanisms:

Increased Hydrogen Bonding Capacity: The 2-amino group on the adenine base provides an additional hydrogen bond donor. This can lead to the formation of new, specific hydrogen bonds with the target molecule, thereby increasing the specificity and strength of the interaction.

Conformational Pre-organization: The 3'-O-MOE modification can influence the sugar pucker conformation of the nucleotide, predisposing the aptamer to adopt a specific three-dimensional structure that is more complementary to its target. This pre-organization can reduce the entropic penalty of binding, leading to a more favorable free energy of binding.

Illustrative Research Findings on Related Modifications

While direct data on this compound is scarce, studies on aptamers with individual 2'-amino and 2'-O-methoxyethyl modifications provide valuable insights. For instance, aptamers containing 2'-amino-modified pyrimidines have shown significantly enhanced binding affinities for their targets, such as human TNFα. nih.gov Similarly, 2'-O-methoxyethyl modifications are a hallmark of second-generation antisense oligonucleotides and have been shown to increase the binding affinity of aptamers to their targets, including vascular endothelial growth factor (VEGF). nih.gov

A study on adenosine aptamers demonstrated that the binding thermodynamics are highly sensitive to the local structure of the binding pocket. nih.gov The introduction of a modification like the 3'-O-MOE group would likely alter the enthalpy and entropy of binding.

Table 1: Predicted Impact of Modifications on Aptamer Binding Properties

| Modification | Predicted Effect on Binding Interaction | Potential Impact on Thermodynamic Parameters |

| 2-Amino Group | Additional hydrogen bond donor, potentially increasing specificity and affinity. | More negative enthalpy change (ΔH) due to new hydrogen bond formation. |

| 3'-O-(2-methoxyethyl) Group | Increased hydrophobic and van der Waals interactions. Can influence sugar pucker and pre-organize the aptamer structure. | More negative enthalpy change (ΔH) from increased contacts; potentially less negative entropy change (ΔS) due to structural pre-organization. |

It is important to note that the precise impact of these modifications is highly context-dependent and would need to be empirically determined for each specific aptamer-target pair through techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST). These methods would provide quantitative data on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Applications of 2 Amino 3 O 2 Methoxyethyl Adenosine in Advanced Nucleic Acid Research

Investigations into G-Quadruplex Structures and Their Stability

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. They are involved in key biological processes, making them interesting targets for research. The incorporation of modified nucleosides, including 2'-O-MOE derivatives, into G-rich oligonucleotides is a strategy used to study and enhance the properties of G-quadruplexes. nih.govacs.org Research has shown that incorporating 2'-O-MOE-L-nucleoside derivatives into G-rich sequences can yield G-quadruplexes with significantly enhanced resistance to nuclease degradation while having a minimal impact on the core structure. nih.govacs.org This stability is a desirable property for the development of G4-based therapeutic or diagnostic agents. nih.gov

Table 2: Impact of 2'-MOE-L-Uridine Incorporation on Oligonucleotide Properties

| Oligonucleotide Type | Modification | Key Finding | Reference |

|---|---|---|---|

| G-rich oligonucleotide | 2'-O-MOE-l-uridine | Incorporation leads to the formation of stable G-quadruplex structures. | nih.govacs.org |

| G-rich oligonucleotide | 2'-O-MOE-l-uridine | Provides enhanced resistance against nuclease degradation compared to unmodified oligonucleotides. | nih.govacs.org |

Contributions to Structure-Function Relationship Studies of Nucleic Acids

The 2'-O-(2-methoxyethyl) modification has been pivotal in elucidating the structure-function relationships of nucleic acids. nih.gov Molecular dynamics simulations and structural studies have provided a detailed understanding of how this modification impacts duplex geometry and stability. nih.gov

Research has shown that the 2'-MOE substitution locks the sugar pucker into a C3'-endo conformation. nih.gov This conformational pre-organization forces the oligonucleotide duplex into a stable A-form geometry, which is the native conformation of RNA duplexes. biosyn.comnih.gov This structural feature is the primary reason for the increased thermodynamic stability and high binding affinity of 2'-MOE-modified oligonucleotides towards complementary RNA targets. nih.govresearchgate.net By providing a tool to rigidly control sugar conformation, 2'-MOE nucleosides like 2-Amino-3'-O-(2-methoxyethyl)adenosine allow researchers to dissect the complex interplay between nucleic acid structure, stability, and biological function. nih.govnih.gov

常见问题

Basic: What are the common synthetic routes for preparing 2-Amino-3'-O-(2-methoxyethyl)adenosine, and how are purity and yield optimized?

Answer:

The synthesis typically involves phosphoramidite chemistry, where the 3'-hydroxyl group of adenosine is modified with a 2-methoxyethyl (MOE) moiety. Key steps include:

- Protection of reactive groups : The 5'-OH and exocyclic amine are protected using dimethoxytrityl (DMT) and benzoyl groups, respectively, to prevent undesired side reactions .

- MOE introduction : The 3'-OH is alkylated with 2-methoxyethyl chloride under anhydrous conditions, often using a base like 1,8-diazabicycloundec-7-ene (DBU) to enhance reactivity .

- Deprotection and purification : Final deprotection with ammonium hydroxide, followed by HPLC purification (C18 column, acetonitrile/water gradient) to achieve >95% purity. Yield optimization involves controlling reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 nucleoside:alkylating agent) .

Basic: How does the 2'-O-(2-methoxyethyl) modification enhance metabolic stability in nucleoside analogs?

Answer:

The MOE group sterically hinders exonuclease-mediated degradation of the ribose ring, a common metabolic pathway. Methodologically, stability is assessed via:

- Plasma stability assays : Incubate the compound in human plasma (37°C) and quantify degradation over 24h using LC-MS. MOE-modified adenosine shows <10% degradation compared to >90% for unmodified analogs .

- Liver microsome assays : Measure half-life (t½) in microsomal preparations; MOE modifications increase t½ from <1h to >6h .

Advanced: What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound in lymphoma models?

Answer:

Discrepancies often arise due to pharmacokinetic (PK) limitations or tumor microenvironment factors. Mitigation strategies include:

- PK optimization : Conduct dose-ranging studies in rodents to identify optimal dosing intervals. For example, subcutaneous administration (5 mg/kg, q48h) improves bioavailability compared to oral dosing .

- Tumor penetration assays : Use fluorescence-labeled analogs in xenograft models to quantify intratumoral accumulation via confocal microscopy. MOE-modified analogs show 3-fold higher penetration than non-modified versions .

- Combination therapies : Pair with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux-mediated resistance .

Advanced: How does stereochemistry at the 5'-position influence the antisense activity of MOE-modified adenosine analogs?

Answer:

Stereochemical orientation critically impacts RNA target binding. Methodological insights:

- Synthesis of stereoisomers : Use chiral auxiliaries or asymmetric catalysis to prepare (R)- and (S)-5'-methyl-MOE-adenosine phosphoramidites .

- Activity assessment : Transfect HeLa cells with stereoisomeric single-stranded siRNAs (ss-siRNAs) and quantify mRNA reduction via qRT-PCR.

| Stereoisomer | IC50 (nM) | Fold Potency vs. (S)-isomer |

|---|---|---|

| (R)-5'-methyl | 0.6 | 5x |

| (S)-5'-methyl | 3.0 | 1x |

The (R)-isomer’s enhanced potency is attributed to improved Ago-2 protein binding in the RNA-induced silencing complex (RISC) .

Advanced: What analytical techniques are critical for characterizing MOE-modified adenosine analogs and their metabolites?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C15H22N6O6, [M+H]<sup>+</sup> = 383.1672) and detect metabolites .

- NMR spectroscopy : Assign MOE group regiochemistry using <sup>1</sup>H-NMR (δ 3.3–3.5 ppm for methoxy protons) and <sup>13</sup>C-NMR (δ 72–75 ppm for ethylene carbons) .

- Stability testing : Use <sup>31</sup>P-NMR to monitor phosphoramidite integrity during synthesis .

Basic: What are the primary mechanisms by which MOE-modified adenosine analogs induce apoptosis in lymphoma cells?

Answer:

Mechanisms include:

- DNA synthesis inhibition : Incorporated into DNA during S-phase, causing chain termination. Assess via <sup>3</sup>H-thymidine incorporation assays (IC50 = 0.8 μM in SU-DHL-4 cells) .

- ROS induction : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence; 24h treatment increases ROS 4-fold, triggering mitochondrial apoptosis .

Advanced: How can structure-activity relationship (SAR) studies optimize the antiviral potential of MOE-modified adenosine analogs?

Answer:

SAR strategies include:

- Modifying the 2-amino group : Replace with bulky substituents (e.g., benzoyl) to enhance viral polymerase inhibition. Test in polymerase assays (IC50 reduced from 12 μM to 1.5 μM) .

- Backbone flexibility : Introduce 5’-vinylphosphonate groups to mimic natural triphosphates, improving incorporation into viral RNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。